molecular formula C20H18ClNO2 B1393925 2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-73-8

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393925
M. Wt: 339.8 g/mol
InChI Key: LWVMXNJZGXPWBV-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (also known as IPQC) is a chemical compound that has been used in a variety of scientific research applications. IPQC has been used as a reagent in the synthesis of various compounds and as a catalyst in the synthesis of organic compounds. Its wide range of applications in the laboratory has made it an attractive choice for many researchers.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. The process involves a radical approach and is paired with a Matteson–CH2–homologation .
  • Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach and a Matteson–CH2–homologation .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of organoboron reagents and palladium(II) complexes .
  • Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Halodeboronation

  • Summary of Application: Halodeboronation is a process where a boronic ester is converted into a halide. This process has been demonstrated with the use of electrophilic sources of iodide, chloride, bromide, and fluoride .
  • Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the use of electrophilic sources of iodide, chloride, bromide, and fluoride .
  • Results or Outcomes: The halodeboronation process allows for the conversion of boronic esters into halides .

Piperazine Analysis

  • Summary of Application: Piperazines are a class of organic compounds that are used in various scientific research applications. The analysis of piperazines in seized materials is important for forensic investigations .
  • Methods of Application: The analysis involves dissolving approximately 10 mg of sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. The solution is then diluted with methanol to a total volume of 10 ml and filtered with a 0.45 μm membrane filter .
  • Results or Outcomes: The analysis allows for the identification and quantification of piperazines in seized materials .

Endocrine Disruptors

  • Summary of Application: Certain organic pollutants have endocrine disrupting properties that can modify the endocrine system of living organisms. This has led to increasing concern for public health .
  • Methods of Application: The specific experimental procedures are not detailed in the search results. However, the process involves the study of the effects of various organic pollutants on the endocrine system .
  • Results or Outcomes: The research shows that certain chemicals, including some organometallic compounds, polycyclic aromatic hydrocarbons, organochlorines, organophosphates, and others, can disrupt the endocrine system .

Proteomics Research

  • Summary of Application: “2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is used in proteomics research applications .
  • Methods of Application: The specific experimental procedures are not detailed in the search results. However, the compound is used in various research applications in the field of proteomics .
  • Results or Outcomes: The outcomes of the research would depend on the specific experiments conducted. The compound is used for its specific properties in proteomics research .

properties

IUPAC Name

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(21)23)14-9-6-7-13(3)19(14)22-17/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMXNJZGXPWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164900
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-73-8
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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